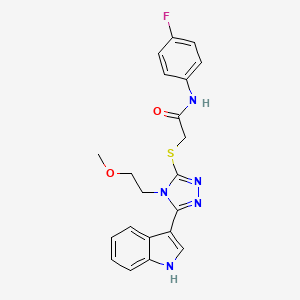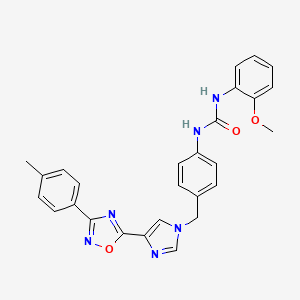
5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine” is a derivative of oxadiazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The “3,4-Diethoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two ethoxy groups (an ethyl group attached to an oxygen atom) attached at the 3rd and 4th positions of the ring.
Synthesis Analysis
While specific synthesis methods for “5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine” are not available, oxadiazoles can generally be synthesized through the cyclodehydration of certain acylhydrazides .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine” would depend on its specific molecular structure. For instance, the presence of the oxadiazole ring could influence its reactivity, while the ethoxy groups could affect its solubility .Scientific Research Applications
Antimicrobial and Anticancer Activities
- Antimicrobial Properties : Compounds derived from 1,3,4-oxadiazole, including those related to 5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine, have been synthesized and tested for their antimicrobial activities. Some derivatives demonstrated good to moderate activity against various test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
- Anticancer Evaluation : Analogues of 1,3,4-oxadiazole were synthesized and evaluated for their anticancer activity against human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds showed good to moderate activity, indicating their potential as anticancer agents (Yakantham et al., 2019).
Molecular Rearrangements and Synthesis Techniques
- Molecular Rearrangements : Research on the photochemistry of 1,2,4-oxadiazoles, closely related to the compound , explored the formation of 1,2,4-triazoles, indazoles, and benzimidazoles upon irradiation. This work provides insights into the photolytic behavior of oxadiazoles, which could be applied in the synthesis of novel compounds with potential biological activities (Buscemi et al., 1996).
- Synthesis Techniques : A novel one-pot, four-component condensation reaction was developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, offering an efficient approach to creating fully substituted derivatives. This method provides an alternative synthesis pathway that could be applicable to derivatives of 5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine, potentially enhancing their pharmacological profile (Ramazani & Rezaei, 2010).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : 1,3,4-oxadiazole derivatives, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have been studied for their efficacy as corrosion inhibitors for mild steel in sulfuric acid media. These compounds showed high efficiency, indicating the potential of 5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine and its derivatives in industrial applications to protect metals against corrosion (Bouklah et al., 2006).
Mechanism of Action
Target of Action
For instance, Tetomilast, a compound with a similar structure, targets cAMP-specific 3’,5’-cyclic phosphodiesterase 4D .
Biochemical Pathways
For example, compounds with similar structures have been found to have anticonvulsant, sedative, and neurotoxic effects .
Pharmacokinetics
For instance, Diethofencarb, a carbamate fungicide with a similar structure, has low aqueous solubility and is volatile .
Result of Action
For example, a compound with a similar structure was found to activate S1P1-dependent pathways in vitro and to levels of full efficacy in vivo .
Action Environment
For instance, the Suzuki–Miyaura cross-coupling reaction, which involves a compound with a similar structure, is influenced by factors such as temperature and the presence of a catalyst .
properties
IUPAC Name |
5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-16-9-6-5-8(7-10(9)17-4-2)11-14-15-12(13)18-11/h5-7H,3-4H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKPVJKAUZYNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN=C(O2)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2753637.png)
![6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2753640.png)



![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile](/img/structure/B2753647.png)


![2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2753650.png)

![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2753652.png)

![N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2753655.png)
